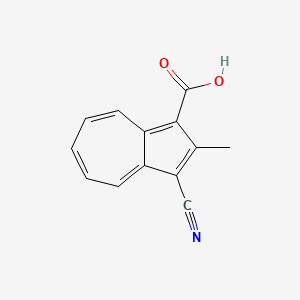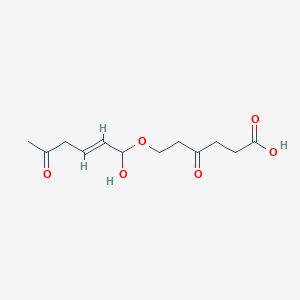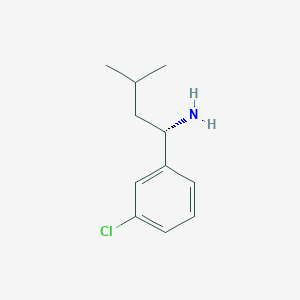
(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group and a methylbutyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes or the use of biocatalysts to achieve high enantioselectivity. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
化学反应分析
Types of Reactions
(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学研究应用
(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
Similar Compounds
®-1-(3-Chlorophenyl)-3-methylbutan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(3-Chlorophenyl)-2-methylpropan-1-amine: A structurally similar compound with a different alkyl chain length.
1-(3-Chlorophenyl)-3-methylbutan-2-amine: A positional isomer with the amine group located at a different position on the butyl chain.
Uniqueness
(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for studying stereoselective processes and developing chiral drugs.
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
(1S)-1-(3-chlorophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,11H,6,13H2,1-2H3/t11-/m0/s1 |
InChI 键 |
GRIXKYOHBBJHBT-NSHDSACASA-N |
手性 SMILES |
CC(C)C[C@@H](C1=CC(=CC=C1)Cl)N |
规范 SMILES |
CC(C)CC(C1=CC(=CC=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


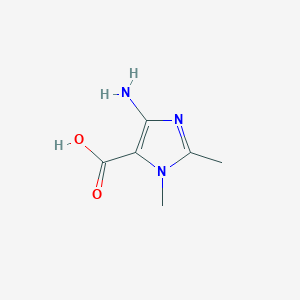
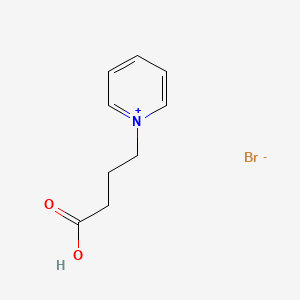
![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)
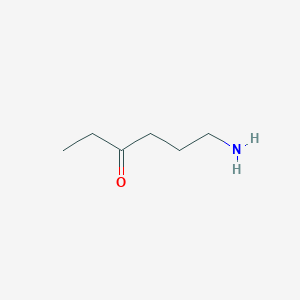
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)

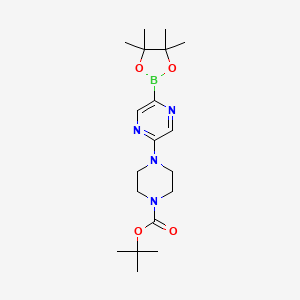
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)


![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)
